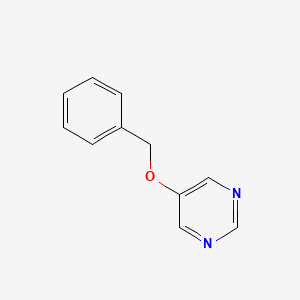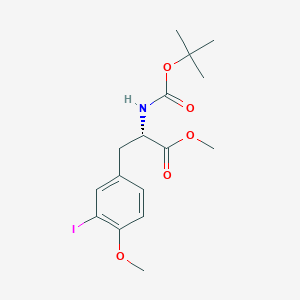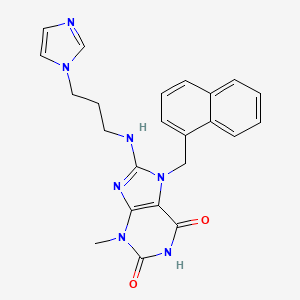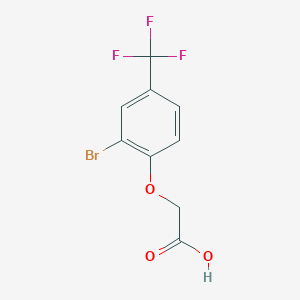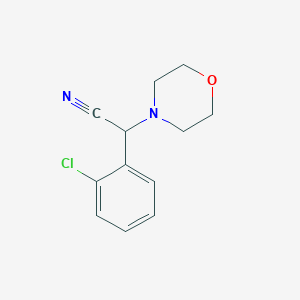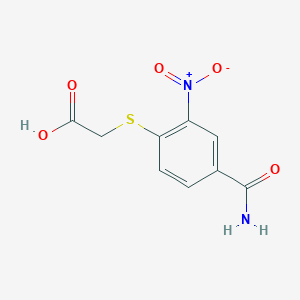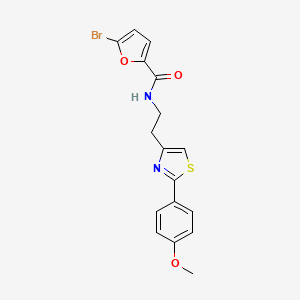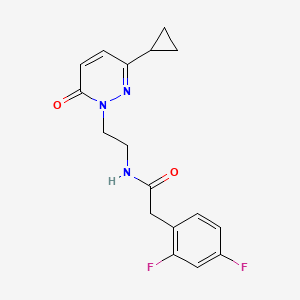
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a compound belonging to a group of chemical substances often explored for their potential applications in various fields such as medicine, chemistry, and industry. It features a complex structure with specific functional groups that contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step chemical reactions. The synthesis starts with the preparation of the cyclopropyl-6-oxopyridazin moiety, which involves the cyclization of a suitable precursor. This intermediate is then subjected to a coupling reaction with a difluorophenylacetamide derivative. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, large-scale production of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide follows similar synthetic routes but with adjustments to accommodate larger volumes and enhanced safety protocols. Techniques like continuous flow synthesis and automated reactors are employed to streamline the process and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxo-derivatives.
Reduction: Reduction reactions may result in the conversion of oxo groups to hydroxyl groups.
Substitution: It can participate in various substitution reactions, especially on the phenyl ring, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve halogenation agents or nucleophiles in the presence of a base or acid.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation typically yields oxo-derivatives, while reduction gives rise to hydroxyl-substituted compounds. Substitution reactions lead to various derivatives, where original substituents are replaced by new groups.
科学的研究の応用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide has been explored for its potential in diverse scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Research investigates its effects on cellular processes and its potential as a biochemical tool.
Medicine: Studies focus on its pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: Its applications include the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways depend on its specific application, whether in medicinal chemistry or industrial processes.
類似化合物との比較
Comparing this compound to similar structures highlights its uniqueness:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-difluorophenyl)acetamide: Differing in the position of fluorine atoms on the phenyl ring, affecting its chemical behavior and application.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,3-difluorophenyl)acetamide: Another positional isomer with distinct properties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-dichlorophenyl)acetamide:
These comparisons underscore the subtle yet significant differences that can arise from slight modifications in the chemical structure, influencing the compound's properties and applications.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-4-3-12(14(19)10-13)9-16(23)20-7-8-22-17(24)6-5-15(21-22)11-1-2-11/h3-6,10-11H,1-2,7-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJCYADZUCMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
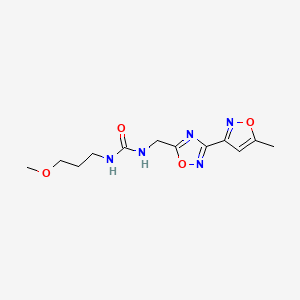
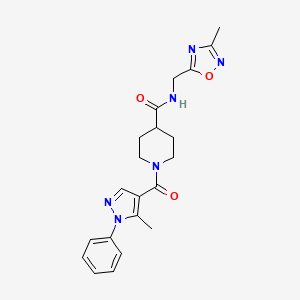

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2436914.png)
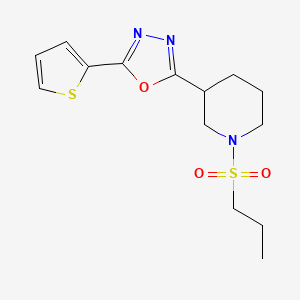
![2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2436916.png)
